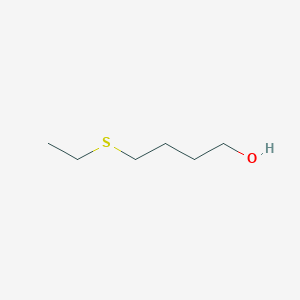![molecular formula C13H15N3O3 B11051734 ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the carboxylate group: This step involves the esterification of the indazole core with ethyl chloroformate.
Addition of the methylamino group: This is typically done through a nucleophilic substitution reaction using methylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have therapeutic effects, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-benzimidazole-3-carboxylate: Similar in structure but with a benzimidazole core.
Ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate: Contains a pyrazole core instead of indazole.
The uniqueness of this compound lies in its specific indazole core, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
ethyl 1-[2-(methylamino)-2-oxoethyl]indazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(18)12-9-6-4-5-7-10(9)16(15-12)8-11(17)14-2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Clé InChI |
CPAGDDMOUKBBAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=CC=CC=C21)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)

![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)

![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)

![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)